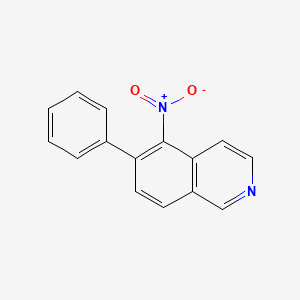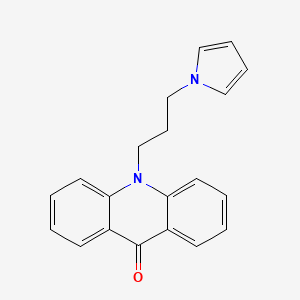![molecular formula C15H15N3O4 B14115394 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone moiety linked to a hydroxybenzoic acid, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Coupling with Hydroxybenzoic Acid: The quinazolinone intermediate is then coupled with 2-hydroxy-5-aminobenzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide) or DCM (dichloromethane).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen) with a catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of N-substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Hydroxybenzoic Acid Derivatives: Compounds like salicylic acid and its derivatives, which have similar hydroxybenzoic acid moieties, but lack the quinazolinone core.
Unique Features
Structural Complexity: The combination of quinazolinone and hydroxybenzoic acid moieties provides a unique structural framework.
Potential Biological Activity: The compound’s structure suggests potential for diverse biological activities, making it a valuable target for drug discovery and development.
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h5-7,19H,1-4H2,(H,21,22)(H2,16,17,18,20) |
Clave InChI |
WEEVUQWAYDQSOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)


![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)





![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
![4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)

![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)
